PDE4 Inhibitory Potency: 7.7-Fold Advantage Over the 2-Aminoacetyl-Deficient Analog
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide inhibits PDE4 in human U937 monocytic cells with an IC50 of 72 nM [1]. By contrast, N-methyl-N-(piperidin-4-yl)acetamide (CAS 83180-55-6), which lacks the 2-aminoacetyl (glycinamide) substituent, inhibits recombinant human PDE4A with an IC50 of 553 nM in HEK293 cells [2]. The 7.7-fold difference in potency demonstrates that the 2-aminoacetyl group is a critical pharmacophoric element for PDE4 engagement, not merely a solubilizing or inert appendage.
| Evidence Dimension | PDE4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 72 nM (PDE4, human U937 cells) |
| Comparator Or Baseline | N-methyl-N-(piperidin-4-yl)acetamide (CAS 83180-55-6): IC50 = 553 nM (PDE4A, recombinant human, HEK293 cells) |
| Quantified Difference | 7.7-fold lower IC50 for target compound (72 nM vs. 553 nM) |
| Conditions | Target: Inhibition of PDE4 in human U937 cells after 30 min by electrochemiluminescence-based immunoassay (BindingDB CHEMBL1097709). Comparator: Inhibition of recombinant human PDE4A overexpressed in HEK293 cells assessed as reduction in cAMP hydrolysis (BindingDB CHEMBL1871173). |
Why This Matters
A 7.7-fold potency difference at the cellular level translates to significantly lower compound consumption in dose-response studies and reduces the risk of false-negative results in PDE4-targeted screening cascades.
- [1] BindingDB BDBM50482157 (CHEMBL1097709). Affinity Data IC50: 72 nM. Assay Description: Inhibition of PDE4 in human U937 cells after 30 mins by electrochemiluminescence-based immunoassay. View Source
- [2] BindingDB BDBM50548422 (CHEMBL1871173). Affinity Data IC50: 553 nM. Assay Description: Inhibition of recombinant human PDE4A overexpressed in HEK293 cells assessed as reduction in cAMP hydrolysis. View Source
